

# Heptadecanoyl Stearate: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *Heptadecanoyl stearate*

Cat. No.: *B178537*

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## Introduction

**Heptadecanoyl stearate**, a long-chain saturated fatty acid ester, is a molecule of interest in various scientific domains. This technical guide provides a detailed summary of its chemical identity, physicochemical properties, synthesis, and analytical characterization. While its biological functions remain largely unexplored, this document aims to equip researchers with the foundational knowledge required for future investigations.

## Chemical Identification and Synonyms

**Heptadecanoyl stearate** is systematically known as heptadecyl octadecanoate. Its unique Chemical Abstracts Service (CAS) registry number is 18299-82-6[1]. For clarity and comprehensive literature searching, a list of its common synonyms is provided in the table below.

Identifier Type	Identifier
CAS Number	18299-82-6[1]
IUPAC Name	Heptadecyl octadecanoate
Synonyms	Heptadecyl stearate, Stearic acid, heptadecyl ester, 1-Heptadecanol, stearate, Heptadecyl octadecanoic acid, NSC 152077[1]
Molecular Formula	C35H70O2
Molecular Weight	522.9 g/mol [1]

## Physicochemical Properties

The fundamental physicochemical properties of **heptadecanyl stearate** are summarized in the following table, with data primarily derived from computational models.

Property	Value
Molecular Weight	522.9 g/mol [1]
XLogP3	16.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	33
Exact Mass	522.53758147 Da[1]
Monoisotopic Mass	522.53758147 Da[1]
Topological Polar Surface Area	26.3 Å <sup>2</sup>
Heavy Atom Count	37
Complexity	419

## Synthesis and Purification

While specific, detailed protocols for the synthesis of **heptadecanyl stearate** are not extensively published, a general approach involves the direct esterification of stearic acid with heptadecanol.

## Experimental Protocol: Fischer Esterification (General Procedure)

This protocol is a generalized procedure for the synthesis of long-chain esters and can be adapted for **heptadecanyl stearate**.

Materials:

- Stearic acid
- Heptadecanol
- Toluene (or another suitable water-immiscible solvent)
- p-Toluenesulfonic acid (catalyst)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Hexane
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of stearic acid and heptadecanol in toluene.
- **Catalysis:** Add a catalytic amount of p-toluenesulfonic acid (approximately 1-5 mol%) to the reaction mixture.

- **Reaction:** Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **heptadecanyl stearate**.

## Purification Protocol: Column Chromatography

Procedure:

- **Column Preparation:** Prepare a silica gel column using a suitable non-polar solvent system, such as a gradient of ethyl acetate in hexane.
- **Loading:** Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.
- **Elution:** Elute the column with the chosen solvent system, collecting fractions.
- **Analysis:** Monitor the fractions by TLC to identify those containing the pure ester.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to yield purified **heptadecanyl stearate**.

## Analytical Characterization

The structural confirmation and purity assessment of **heptadecanyl stearate** can be achieved through standard analytical techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acid esters.

Experimental Protocol:

- Sample Preparation: Dissolve a small amount of the purified ester in a suitable volatile solvent (e.g., hexane or dichloromethane).
- GC Conditions:
  - Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
  - Injector Temperature: 250-280 °C.
  - Oven Program: A temperature gradient suitable for eluting long-chain esters, for example, starting at 150°C and ramping to 300°C.
  - Carrier Gas: Helium.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 50-600).
  - Data Analysis: The resulting mass spectrum will show characteristic fragmentation patterns for a long-chain ester, including the molecular ion peak and fragments corresponding to the fatty acid and alcohol moieties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed structural information.

Expected  $^1\text{H}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ ):

Proton	Approximate Chemical Shift (ppm)	Multiplicity
Terminal methyl (CH <sub>3</sub> ) of both chains	~0.88	Triplet
Methylene chain (-(CH <sub>2</sub> ) <sub>n</sub> -)	~1.25	Multiplet
Methylene β to carbonyl (-CH <sub>2</sub> -CH <sub>2</sub> -COO-)	~1.62	Multiplet
Methylene α to carbonyl (-CH <sub>2</sub> -COO-)	~2.28	Triplet
Methylene α to ester oxygen (-O-CH <sub>2</sub> -)	~4.05	Triplet

Expected <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>):

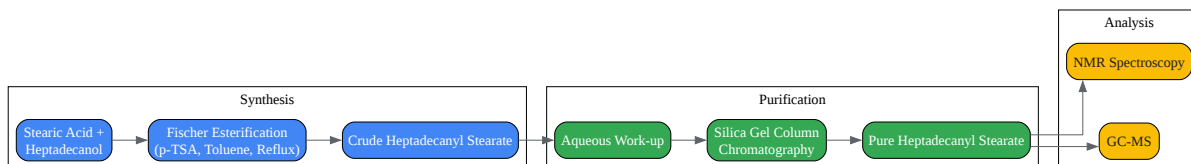
Carbon	Approximate Chemical Shift (ppm)
Terminal methyl (CH <sub>3</sub> )	~14.1
Methylene chain (-(CH <sub>2</sub> ) <sub>n</sub> -)	~22.7 - 31.9
Methylene β to carbonyl (-CH <sub>2</sub> -CH <sub>2</sub> -COO-)	~25.1
Methylene α to carbonyl (-CH <sub>2</sub> -COO-)	~34.4
Methylene α to ester oxygen (-O-CH <sub>2</sub> -)	~64.4
Carbonyl (-COO-)	~173.9

## Biological Activity and Signaling Pathways

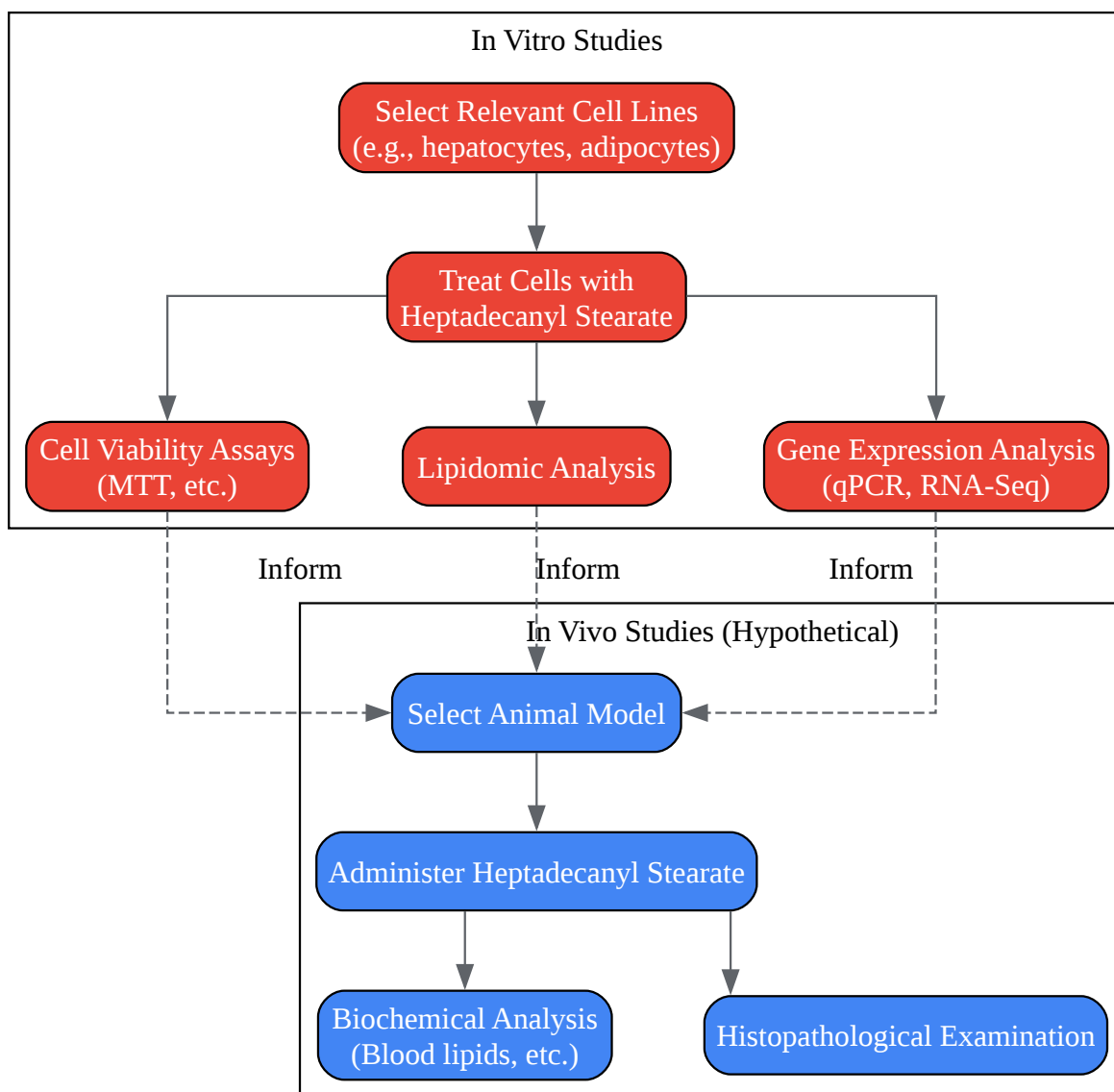
Currently, there is a significant lack of published research on the specific biological activities of **heptadecanoyl stearate**. Its presence has been reported in the plant *Cissus quadrangularis*, but its physiological role has not been elucidated[1]. Given its structure as a long-chain saturated fatty acid ester, it may be involved in lipid metabolism or act as a component of cellular membranes or lipid droplets. However, without experimental evidence, any proposed biological function or involvement in signaling pathways would be purely speculative.

## Experimental and Logical Workflow Diagrams

As no specific biological signaling pathways involving **heptadecanyl stearate** have been identified, the following diagrams illustrate a logical workflow for its synthesis and characterization, and a hypothetical workflow for investigating its biological effects.







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## References

- 1. Heptadecyl octadecanoate | C<sub>35</sub>H<sub>70</sub>O<sub>2</sub> | CID 289805 - PubChem [pubchem.ncbi.nlm.nih.gov]
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